molecular formula C11H12ClFO2 B7998134 3-n-Butoxy-5-fluorobenzoyl chloride

3-n-Butoxy-5-fluorobenzoyl chloride

Cat. No.: B7998134
M. Wt: 230.66 g/mol
InChI Key: YSRBPRXBISCYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-n-Butoxy-5-fluorobenzoyl chloride is an organic compound with the chemical formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 3-position and a fluorine atom at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-5-fluorobenzoyl chloride typically involves the reaction of 3-n-butoxy-5-fluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction is as follows:

C9H9FO2H+SOCl2C9H9FO2Cl+SO2+HCl\text{C}_9\text{H}_9\text{FO}_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{FO}_2\text{Cl} + \text{SO}_2 + \text{HCl} C9​H9​FO2​H+SOCl2​→C9​H9​FO2​Cl+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds, forming ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.

Major Products Formed

Scientific Research Applications

3-n-Butoxy-5-fluorobenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: It is used in the development of potential drug candidates.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in the modification of biomolecules for research purposes

Mechanism of Action

The mechanism of action of 3-n-Butoxy-5-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, including amines, alcohols, and thiols, through the formation of covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzoyl Chloride: Similar structure but lacks the butoxy group.

    4-Fluorobenzoyl Chloride: Fluorine atom is at the 4-position instead of the 5-position.

    3-n-Butoxybenzoyl Chloride: Lacks the fluorine atom.

Uniqueness

3-n-Butoxy-5-fluorobenzoyl chloride is unique due to the presence of both the butoxy group and the fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in organic synthesis and material science .

Properties

IUPAC Name

3-butoxy-5-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-2-3-4-15-10-6-8(11(12)14)5-9(13)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRBPRXBISCYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.